molecular formula C9H5ClN4S B482166 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 876884-42-3

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482166
CAS No.: 876884-42-3
M. Wt: 236.68g/mol
InChI Key: MHPSEWKVCBQBNU-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring.

Mechanism of Action

Target of Action

The primary targets of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain . The compound also targets shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It inhibits the biosynthesis of prostaglandins by blocking the action of COX enzymes . This results in reduced inflammation and pain. The compound also inhibits shikimate dehydrogenase, disrupting the production of chorismate .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which leads to the production of prostaglandins and leukotrienes . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of inflammation and pain mediators . It also affects the shikimate pathway by inhibiting shikimate dehydrogenase .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on bioavailability.

Result of Action

The inhibition of COX enzymes by the compound leads to reduced inflammation and pain . In addition, the compound has shown significant anti-inflammatory and analgesic activities . The inhibition of shikimate dehydrogenase disrupts the production of chorismate, affecting the growth of certain bacteria .

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted aromatic aldehydes in the presence of an acid catalyst . The reaction is usually carried out in refluxing ethanol, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which imparts distinct pharmacological properties. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .

Properties

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSEWKVCBQBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole a promising anticonvulsant candidate?

A1: Research indicates that 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent anticonvulsant activity in the maximal electroshock test (MES) with an ED50 value of 23.7 mg/kg and a protective index (PI) value of 10.8 []. Furthermore, the compound demonstrated efficacy against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline in chemical-induced seizure tests []. This broad-spectrum activity across multiple seizure models suggests potential interaction with the GABAergic system, a key target for anticonvulsant drugs.

Q2: How was the structure of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its analogs confirmed?

A2: Beyond standard characterization techniques like infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry, the structures of 6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and a closely related analog were determined using synchrotron X-ray powder diffraction data []. This technique provides detailed insights into the crystal structure, confirming the molecular arrangement and providing valuable information for structure-activity relationship studies.

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